molecular formula C23H18N2Na2O12S3 B14437516 Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate CAS No. 75722-29-1

Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B14437516
CAS No.: 75722-29-1
M. Wt: 656.6 g/mol
InChI Key: WMBYWSRNLRAHJO-UHFFFAOYSA-L
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Description

Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including amino, methoxy, sulphonate, and dioxoanthracene moieties. It is commonly used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the anthracene core, followed by the introduction of the amino and methoxy groups. The sulphonation step is crucial for the final product, where sulphonate groups are introduced under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to proteins, enzymes, and other biomolecules, modulating their activity. The sulphonate groups enhance its solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but differs in the substitution pattern of the functional groups.

    This compound: Another closely related compound with variations in the sulphonate groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

75722-29-1

Molecular Formula

C23H18N2Na2O12S3

Molecular Weight

656.6 g/mol

IUPAC Name

disodium;1-amino-4-[4-methoxy-3-(2-sulfonatooxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C23H20N2O12S3.2Na/c1-36-16-7-6-12(10-17(16)38(28,29)9-8-37-40(33,34)35)25-15-11-18(39(30,31)32)21(24)20-19(15)22(26)13-4-2-3-5-14(13)23(20)27;;/h2-7,10-11,25H,8-9,24H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

WMBYWSRNLRAHJO-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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